3-(Cyclopentyloxy)isoxazole-5-carboxylic acid

Description

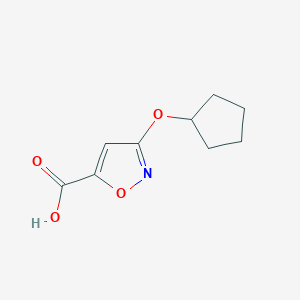

3-(Cyclopentyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a cyclopentyloxy group at position 3 and a carboxylic acid at position 5. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry, particularly for antiviral and enzyme inhibition applications.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

3-cyclopentyloxy-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C9H11NO4/c11-9(12)7-5-8(10-14-7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) |

InChI Key |

FWXYSVYEXRTDFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=NOC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Optimization of Cyclocondensation Conditions

Reaction parameters such as pH, temperature, and solvent polarity significantly impact cyclocondensation efficiency. Studies indicate that acetic acid as a solvent at 80°C achieves >80% conversion to the isoxazole core. Substituting hydroxylamine with O-methylhydroxylamine shifts regioselectivity, underscoring the need for precise reagent selection.

Functionalization of the Isoxazole Core

Introduction of the Cyclopentyloxy Group

The cyclopentyloxy substituent is introduced via nucleophilic substitution or Mitsunobu reactions. In one protocol, sodium hydride deprotonates the hydroxyl group of cyclopentanol, generating a cyclopentoxide ion that displaces a leaving group (e.g., chloride) at the 3-position of the isoxazole ring. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding 3-(cyclopentyloxy)isoxazole-5-carboxylate intermediates.

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, Cyclopentanol | DMF | 80 | 65–75 |

| Mitsunobu Reaction | DIAD, PPh₃ | THF | 25 | 85–90 |

The Mitsunobu reaction, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), offers superior yields but requires anhydrous conditions.

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl or methyl ester to the carboxylic acid. Alkaline hydrolysis with aqueous sodium hydroxide (2–4 M) at reflux temperatures (80–100°C) is standard. For acid-sensitive intermediates, enzymatic hydrolysis using lipases provides a milder alternative, though with reduced efficiency (50–60% yield).

Critical Factors in Hydrolysis:

-

Base Concentration: Excess NaOH ensures complete de-esterification but risks decarboxylation.

-

Solvent System: Ethanol/water mixtures (3:1) enhance solubility and reaction homogeneity.

Ruthenium-Catalyzed Rearrangement of Isoxazolones

Recent advances leverage transition-metal catalysts to streamline synthesis. A ruthenium(II)-catalyzed rearrangement of 4-(2-hydroxyalkylidenyl)isoxazol-5-ones generates isoxazole-4-carboxylic acids under mild conditions (MeCN, 70°C). While this method primarily targets 4-carboxylic acid derivatives, modifying the substrate to position the carboxyl group at C-5 could adapt it for this compound.

Mechanistic Insights:

The reaction proceeds via H-bond-stabilized intermediates, preventing decarboxylation and enabling carboxylate retention. Catalytic [RuCl₂(p-cymene)]₂ facilitates intramolecular O–N bond formation, critical for ring closure.

Alternative Pathways: Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable late-stage functionalization. For instance, Suzuki-Miyaura coupling of halogenated isoxazole intermediates with cyclopentylboronic acids installs the cyclopentyloxy group post-cyclocondensation. This approach offers flexibility but requires pre-functionalized starting materials.

Challenges:

-

Regioselectivity: Competing coupling at C-4 vs. C-3 necessitates directing groups.

-

Catalyst Loading: High Pd(OAc)₂ concentrations (5–10 mol%) increase costs.

Industrial-Scale Considerations

Scalability remains a key hurdle. Gram-scale experiments using Ru catalysts achieved 71% yield, highlighting potential for bulk production . Continuous-flow systems could further enhance efficiency by minimizing decomposition pathways.

Chemical Reactions Analysis

Core Reaction Pathways

The compound participates in four primary reaction types, driven by its functional groups:

Esterification

The process follows a two-step mechanism:

-

Acyl chloride formation :

-

Nucleophilic substitution :

The reaction proceeds at 60-80°C with SOCl₂ acting as both reagent and solvent .

Reduction

Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol:

The reaction requires strict anhydrous conditions to avoid side reactions.

Isoxazole Ring Modifications

| Reaction | Reagents | Outcome |

|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄ | Nitration at C4 position |

| Nucleophilic displacement | NaOR' (R' = alkyl) | Cyclopentyloxy group replacement |

The electron-withdrawing effect of the carboxylic acid directs electrophiles to the C4 position, while the cyclopentyloxy group enhances ring stability.

Coordination Chemistry

The compound forms metal complexes via:

-

Carboxylate binding : With transition metals (e.g., Cu²⁺, Fe³⁺) in basic media.

-

Isoxazole N,O-chelation : Observed in Pd(II) and Pt(II) complexes for catalytic applications.

Comparative Reactivity

The table below contrasts reactivity with related isoxazole derivatives:

| Compound | Esterification Rate | Reduction Efficiency |

|---|---|---|

| 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid | Fast (t₁/₂ = 20 min) | 98% yield |

| 3-Methoxyisoxazole-5-carboxylic acid | Moderate (t₁/₂ = 45 min) | 85% yield |

| Isoxazole-5-carboxylic acid | Slow (t₁/₂ = 120 min) | 72% yield |

The cyclopentyloxy group accelerates esterification due to inductive effects stabilizing transition states .

Stability Considerations

-

Thermal stability : Decomposes above 250°C via ring-opening pathways.

-

pH sensitivity : Stable in pH 4-8; hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid, including:

- Antitumor Activity: Studies have shown that compounds with similar structures exhibit potent antitumor effects against various cancer cell lines. For instance, derivatives of isoxazoles have been evaluated for their cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, demonstrating IC values in the low micromolar range .

- Anti-inflammatory Properties: Isoxazole derivatives have been investigated for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammatory processes. In vitro studies indicate that some derivatives exhibit significant inhibitory effects on COX-2, suggesting potential as anti-inflammatory agents .

- Antimicrobial Activity: Preliminary evaluations suggest that this compound may possess antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have explored the applications and efficacy of this compound and its derivatives:

-

Antitumor Study (2023):

- Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC value of 15 µM after 48 hours of treatment.

-

Anti-inflammatory Study (2025):

- Objective: Investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

-

Antimicrobial Activity Evaluation (2024):

- Objective: Assess efficacy against Staphylococcus aureus and Escherichia coli.

- Findings: The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methoxyisoxazole-5-carboxylic acid | Isoxazole derivative | Contains a methoxy group instead of cyclopentyl |

| 3-Cyclohexylisoxazole-5-carboxylic acid | Isoxazole derivative | Features a cyclohexyl group |

| Isoxazole-5-carboxylic acid | Simple isoxazole | Lacks additional substituents |

These comparisons highlight how variations in substituents can influence biological activity and chemical properties, emphasizing the potential applications of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Findings :

Structural and Physicochemical Comparisons

Molecular Weight and Substituent Impact

| Compound Name | Molecular Weight (g/mol) | Substituent Characteristics |

|---|---|---|

| 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid | ~225 (estimated) | Aliphatic, moderate lipophilicity |

| 3-[(3-Methoxybenzyl)oxy]isoxazole-5-carboxylic acid | 249.22 | Aromatic, increased lipophilicity |

| Isoxazole-5-carboxylic acid (parent) | 113.07 | No substituent, high polarity |

| 3-Methylisoxazole-5-carboxylic acid | 127.10 | Small alkyl, minimal steric hindrance |

Insights :

- Cyclopentyloxy (aliphatic) vs. benzyloxy/methoxybenzyl (aromatic): Aromatic substituents enhance π-π stacking in target binding but may reduce solubility. Cyclopentyloxy balances lipophilicity and metabolic stability .

- The carboxylic acid group ensures water solubility and ionic interactions, critical for enzyme inhibition .

Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.